molecular formula C20H23NO5 B299026 ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299026
M. Wt: 357.4 g/mol
InChI Key: AMACBOXCUDJKFA-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (EBPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways. In particular, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to modulate the activity of certain transcription factors and cytokines, which play important roles in the regulation of immune response and cell growth.
Biochemical and Physiological Effects:
ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant activities. In animal studies, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of tumor cells. Additionally, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to protect against oxidative stress, which is implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, relatively low toxicity, and broad range of potential applications. However, there are also some limitations to its use, including its limited solubility in water and some organic solvents, and its instability under certain conditions.

Future Directions

There are several future directions for research on ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, including the development of new synthetic methods for its production, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new derivatives and analogs of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole-5-carboxaldehyde with isobutyraldehyde, followed by a Knoevenagel condensation reaction with ethyl acetoacetate. The resulting product is then subjected to a cyclization reaction to form the final compound, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new therapeutic agents. In materials science, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been used as a building block for the synthesis of novel organic materials with potential applications in electronics and optoelectronics. In organic synthesis, ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been used as a starting material for the synthesis of various heterocyclic compounds.

properties

Product Name

ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H23NO5/c1-5-24-20(23)18-13(4)21(10-12(2)3)19(22)15(18)8-14-6-7-16-17(9-14)26-11-25-16/h6-9,12H,5,10-11H2,1-4H3/b15-8-

InChI Key

AMACBOXCUDJKFA-NVNXTCNLSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)CC(C)C)C

SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)CC(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)CC(C)C)C

Origin of Product

United States

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